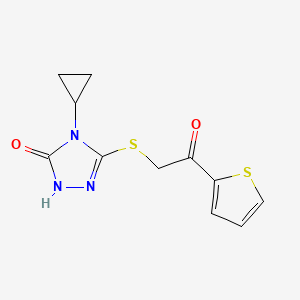

4-Cyclopropyl-5-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one

Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a five-membered triazole ring fused with a ketone group. The structure includes a cyclopropyl substituent at position 4 and a thioether-linked 2-oxoethyl group bearing a thiophene ring at position 3. These substituents confer unique steric and electronic properties. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., GSK2194069 in ) suggest applications in targeted imaging or enzyme inhibition .

Properties

Molecular Formula |

C11H11N3O2S2 |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

4-cyclopropyl-3-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C11H11N3O2S2/c15-8(9-2-1-5-17-9)6-18-11-13-12-10(16)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,16) |

InChI Key |

OBALQGKOTLHFCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(=O)NN=C2SCC(=O)C3=CC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Metabolic Stability

The cyclopropyl group in the target compound may resist oxidative metabolism compared to BYH 18636-MMT, which undergoes rapid demethylation and cleavage . Thiophene rings, however, could introduce hepatotoxicity risks if metabolized to reactive intermediates.

Research Findings and Challenges

- Structural Advantages : The cyclopropyl-thiophene combination balances lipophilicity and stability, critical for drug penetration and half-life.

- Gaps in Data: Limited experimental data on the target compound necessitate extrapolation from analogs. For example, thiophene-containing triazolones in were studied via DFT but lack pharmacological validation .

- Contradictions : While bulky groups (e.g., benzofuran in GSK2194069) improve target binding, they may reduce solubility—a trade-off requiring optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.